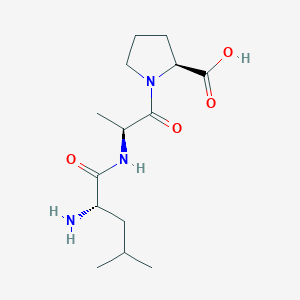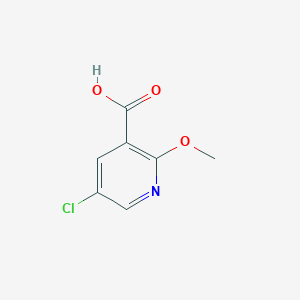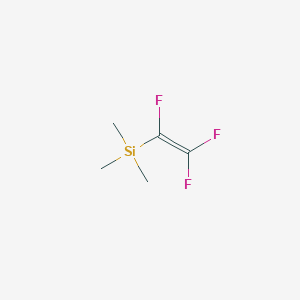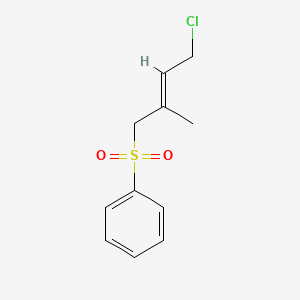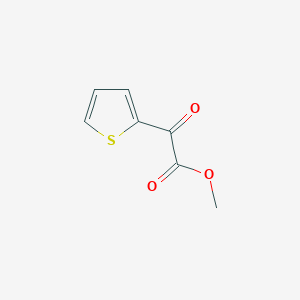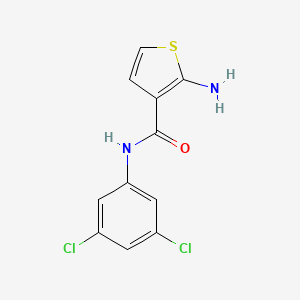
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. They have been identified for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are present in several drugs and have applications in agrochemicals, flavors, and dyes due to their valuable bioactivities (Xuan, 2020).
Chemical and Biological Properties
Research on thiophene analogues like benzothiazoles and thiochromones highlights their diverse chemical reactivity and potential biological significance. For instance, substituted acyl thioureas and acyl thiosemicarbazides, derivatives of thiophene, show promising biological activities, including antimicrobial and fungicidal properties, underlining their potential in developing new therapeutic agents (Kholodniak & Kovalenko, 2022).
Environmental Impact and Biodegradation
The environmental behavior of thiophene-based compounds, especially those found in petroleum and its products, has been a subject of study. The biodegradation of condensed thiophenes, such as dibenzothiophene and its derivatives, is crucial for understanding the fate of these compounds in petroleum-contaminated environments. Studies indicate that microorganisms play a significant role in the degradation of these organosulfur compounds, pointing towards eco-friendly remediation strategies (Kropp & Fedorak, 1998).
将来の方向性
Thiophene derivatives, including “2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide”, have potential for groundbreaking studies. They are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
作用機序
- The mode of action likely involves binding to specific receptors or enzymes. Thiophene derivatives, in general, exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .
Mode of Action
Scientists continue to explore thiophene derivatives for their diverse biological effects, making them an intriguing class of compounds for medicinal chemistry . If you have any additional questions or need further clarification, feel free to ask! 😊
生化学分析
Biochemical Properties
2-Amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, it impacts metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response . Toxicity studies have indicated that high doses can lead to organ damage and other adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-17-10(9)14/h1-5H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYGHIZQZQRROA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


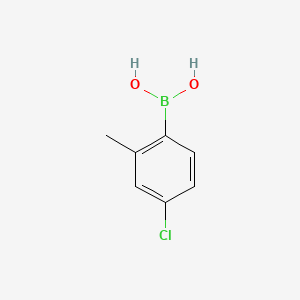
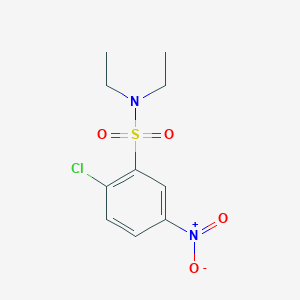

![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)

